molecular formula C10H9NO2 B11914385 Methyl 2H-isoindole-2-carboxylate CAS No. 208117-25-3

Methyl 2H-isoindole-2-carboxylate

Cat. No.: B11914385
CAS No.: 208117-25-3
M. Wt: 175.18 g/mol
InChI Key: JMPABLJNOFZFFQ-UHFFFAOYSA-N
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Description

Methyl 2H-isoindole-2-carboxylate is a chemical compound belonging to the isoindole family Isoindoles are heterocyclic compounds characterized by a fused benzopyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2H-isoindole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-halobenzaldehyde with glycine ester in the presence of a base, followed by copper-mediated α-arylation . Another method includes the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a formal reductive C(sp2)–H amination reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 2H-isoindole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 2H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Methyl 2H-isoindole-2-carboxylate can be compared with other similar compounds, such as:

  • Methyl 1H-indole-2-carboxylate
  • Ethyl 2H-isoindole-2-carboxylate
  • Methyl 1-hydroxyindole-3-carboxylate

These compounds share structural similarities but differ in their functional groups and specific properties.

Properties

CAS No.

208117-25-3

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

methyl isoindole-2-carboxylate

InChI

InChI=1S/C10H9NO2/c1-13-10(12)11-6-8-4-2-3-5-9(8)7-11/h2-7H,1H3

InChI Key

JMPABLJNOFZFFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C=C2C=CC=CC2=C1

Origin of Product

United States

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